Sodium 2-formylbenzenesulfonate

Catalog No.
S799495
CAS No.
1008-72-6
M.F
C7H6NaO4S+
M. Wt
209.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-formylbenzenesulfonate

CAS Number

1008-72-6

Product Name

Sodium 2-formylbenzenesulfonate

IUPAC Name

sodium;2-formylbenzenesulfonate

Molecular Formula

C7H6NaO4S+

Molecular Weight

209.18 g/mol

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1

InChI Key

ADPUQRRLAAPXGT-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].[Na+]

Precursor for Dye Synthesis:

  • One potential application of sodium 2-formylbenzenesulfonate is as a precursor for the synthesis of dyes. Researchers have explored its ability to be transformed into stable and non-toxic dyes by fungal strains, particularly those capable of converting both phenolic and non-phenolic precursors. This research suggests its potential contribution to the development of environmentally friendly dyes [].

Organic Chemistry Research:

  • Due to its functional groups, sodium 2-formylbenzenesulfonate possesses characteristics that might be relevant in various organic chemistry research endeavors. However, specific documented examples of its use in this field are currently limited.

Other Potential Applications:

  • The unique chemical properties of sodium 2-formylbenzenesulfonate may hold promise for other scientific research applications beyond the areas mentioned above. However, further exploration and research are necessary to fully understand its potential in these areas.

Sodium 2-formylbenzenesulfonate, also known as 2-formylbenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula C7H5NaO4SC_7H_5NaO_4S and a molecular weight of approximately 208.17 g/mol. This compound appears as a white to beige crystalline powder and is soluble in water. It is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, particularly in the dye and detergent industries .

, including:

  • Reduction Reactions: It can react with chitosan in the presence of sodium cyanoborohydride to yield N-benzyl derivatives, showcasing its utility in organic synthesis .
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, particularly useful in dye chemistry.

While specific biological activity data for sodium 2-formylbenzenesulfonate is limited, it has been noted for its potential interactions with biological systems. For instance, it has been used as a precursor to test fungal strains' abilities to transform phenolic and non-phenolic precursors into stable and non-toxic dyes . Additionally, it has shown some potential for sensitization reactions upon inhalation, indicating a need for caution during handling .

The synthesis of sodium 2-formylbenzenesulfonate typically involves the sulfonation of o-chlorobenzaldehyde using sodium sulfite under specific conditions. A notable method includes:

  • Sulfonation Reaction: Mixing o-chlorobenzaldehyde with sodium sulfite and a surfactant catalyst at temperatures between 160°C to 210°C.
  • Post-Reaction Processing: The reaction mixture is cooled and treated to isolate the sodium salt through crystallization processes .

This method simplifies the production technique and utilizes cost-effective materials.

Sodium 2-formylbenzenesulfonate has several applications across different industries:

  • Fluorescent Whitening Agents: It serves as a precursor for synthesizing fluorescent whitening agents such as CBS, which are used in textiles and detergents due to their excellent resistance to chlorine bleaching and sunlight .
  • Dye Production: The compound is instrumental in producing triphenylmethane dyes and other colorants used in various applications.
  • Chemical Intermediates: It acts as an important intermediate in the synthesis of other organic compounds.

Interaction studies involving sodium 2-formylbenzenesulfonate have primarily focused on its reactivity with other chemicals. For example, it has been studied for its ability to form stable dye compounds when reacted with various substrates, including natural polymers like chitosan . These interactions highlight its versatility in synthetic organic chemistry.

Sodium 2-formylbenzenesulfonate shares structural similarities with several related compounds. Here are some comparable substances:

Compound NameMolecular FormulaKey Uses
Sodium benzenesulfonateC6H5NaO3SUsed as a surfactant and dispersing agent
Sodium sulfobenzaldehydeC7H5NaO3SPrecursor for dyes; similar functional groups
Sodium p-toluenesulfonateC7H9NaO3SUsed in organic synthesis; similar reactivity

Uniqueness

Sodium 2-formylbenzenesulfonate is unique due to its specific aldehyde functional group combined with a sulfonate group, which enhances its reactivity compared to other sulfonates. This makes it particularly valuable in dye chemistry and as a precursor for fluorescent whitening agents.

Nucleophilic Substitution Strategies in Sulfonate Ester Formation

The synthesis of sodium 2-formylbenzenesulfonate primarily involves nucleophilic aromatic substitution (SₙAr). In this reaction, the electron-withdrawing sulfonate group activates the aromatic ring, facilitating the displacement of a leaving group (typically chloride) by a nucleophile (sulfite ion, SO₃²⁻). The mechanism proceeds via a Meisenheimer complex intermediate, where the sulfite ion attacks the electrophilic carbon adjacent to the formyl group (Figure 1).

Key steps:

  • Electrophilic activation: The sulfonate and formyl groups withdraw electron density, polarizing the C-Cl bond.
  • Nucleophilic attack: Sulfite ion (from sodium sulfite) replaces chloride, forming a tetrahedral intermediate.
  • Aromaticity restoration: Elimination of chloride regenerates the aromatic ring.

Industrial protocol:

  • Reactants: o-Chlorobenzaldehyde (1.0 eq), Na₂SO₃ (1.1 eq)
  • Catalyst: Potassium iodide (0.5–2.0 mol%) or surfactants (e.g., PEG-600)
  • Conditions: 160–210°C, 8–12 hours, aqueous medium.
ParameterTraditional (KI Catalyst)Surfactant-Mediated (PEG-600)
Yield70–75%85–90%
Reaction Time12 hours8–10 hours
Byproduct FormationHigh (o-chlorobenzoic acid)Low

Table 1: Comparative performance of catalysts in sodium 2-formylbenzenesulfonate synthesis.

Intramolecular Catalysis Mechanisms in Formyl-Sulfonate Systems

The ortho-positioned formyl and sulfonate groups enable intramolecular catalysis, accelerating reactions through proximity effects. For example, in the synthesis of fluorescent whitening agents, the formyl group acts as an electrophilic site, while the sulfonate stabilizes transition states via hydrogen bonding or electrostatic interactions.

Case study: Condensation with chitosan

  • Sodium 2-formylbenzenesulfonate reacts with chitosan in the presence of NaBH₃CN, forming N-benzyl derivatives.
  • Mechanism: The formyl group undergoes nucleophilic attack by chitosan’s amino groups, while the sulfonate stabilizes the protonated intermediate (Figure 2).

Kinetic advantage:

  • Intramolecular catalysis reduces activation energy by 40–60% compared to intermolecular analogs.
  • Solubility in polar solvents (e.g., water, DMSO) enhances reaction rates by ensuring homogeneous mixing.

Surfactant-Mediated One-Step Synthesis Optimization

Recent advances replace iodide catalysts with nonionic surfactants (e.g., PEG-600, Tween-80), improving yield and reducing waste. Surfactants act as phase-transfer catalysts, enhancing interfacial contact between hydrophobic o-chlorobenzaldehyde and aqueous sodium sulfite.

Optimized protocol:

  • Reactants: o-Chlorobenzaldehyde (2000 kg), Na₂SO₃ (2245 kg), PEG-600 (80 kg)
  • Conditions: 170°C, 10 hours, H₂O (8000 kg)
  • Yield: 2350 kg (90% efficiency).

Advantages:

  • Reduced byproducts: Surfactants suppress disproportionation of o-chlorobenzaldehyde into o-chlorobenzoic acid.
  • Scalability: Simplified workup (filtration, crystallization) reduces production costs by 20–30%.

Mechanistic role of surfactants:

  • Micelle formation: PEG-600 forms reverse micelles, solubilizing o-chlorobenzaldehyde in the aqueous phase.
  • Transition-state stabilization: Surfactants lower the energy barrier for sulfite-chloride exchange via hydrogen bonding.

Physical Description

DryPowder; PelletsLargeCrystals

UNII

LH8XH59068

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 52 companies (only ~ 7.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1008-72-6

General Manufacturing Information

All other basic organic chemical manufacturing
Food, beverage, and tobacco product manufacturing
Synthetic dye and pigment manufacturing
Benzenesulfonic acid, 2-formyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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